Lafutidine-d10

Description

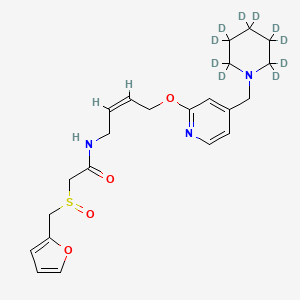

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H29N3O4S |

|---|---|

Molecular Weight |

441.6 g/mol |

IUPAC Name |

N-[(Z)-4-[[4-[(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)methyl]-2-pyridinyl]oxy]but-2-enyl]-2-(furan-2-ylmethylsulfinyl)acetamide |

InChI |

InChI=1S/C22H29N3O4S/c26-21(18-30(27)17-20-7-6-14-28-20)23-9-2-5-13-29-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h2,5-8,10,14-15H,1,3-4,9,11-13,16-18H2,(H,23,26)/b5-2-/i1D2,3D2,4D2,11D2,12D2 |

InChI Key |

KMZQAVXSMUKBPD-QKXIEJTGSA-N |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC2=CC(=NC=C2)OC/C=C\CNC(=O)CS(=O)CC3=CC=CO3)([2H])[2H])([2H])[2H])[2H] |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC(=O)CS(=O)CC3=CC=CO3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Lafutidine-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Lafutidine-d10, a deuterated analog of the H2 receptor antagonist Lafutidine. This document details a feasible synthetic pathway, experimental protocols, and relevant data for the preparation of this important analytical standard.

This compound serves as a critical internal standard for pharmacokinetic and bioequivalence studies, enabling precise quantification of Lafutidine in biological matrices through mass spectrometry. The incorporation of ten deuterium atoms onto the piperidine ring provides a distinct mass shift, facilitating accurate analysis without interfering with the parent drug's signal.

Overview of this compound

Lafutidine is a second-generation histamine H2 receptor antagonist used in the treatment of gastric ulcers and other acid-related gastrointestinal disorders. Its deuterated counterpart, this compound, is essential for clinical and research applications requiring highly sensitive and specific analytical methods.

Chemical Structure and Isotopic Labeling:

The chemical structure of Lafutidine is (±)-2-(furfurylsulfinyl)-N-[4-[4-(piperidinomethyl)-2-pyridyl]oxy-(Z)-2-butenyl]acetamide. In this compound, all ten hydrogen atoms on the piperidine ring are replaced with deuterium atoms.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity |

| Lafutidine | C₂₂H₂₉N₃O₄S | 431.55 | N/A |

| This compound | C₂₂H₁₉D₁₀N₃O₄S | 441.61 | >98% |

Proposed Synthesis Pathway

A plausible and efficient synthetic route to this compound involves the preparation of a deuterated piperidinomethyl pyridine intermediate, which is then coupled with the furfurylsulfinyl acetamide side chain. This multi-step synthesis is outlined below.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound. These protocols are based on established chemical transformations and adapted for the specific synthesis of the deuterated compound.

Synthesis of 4-(Piperidin-1-yl-d10-methyl)pyridine

Objective: To synthesize the key deuterated intermediate by coupling deuterated piperidine with 4-(bromomethyl)pyridine.

Materials:

-

4-(Bromomethyl)pyridine hydrobromide

-

Piperidine-d11

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a solution of 4-(bromomethyl)pyridine hydrobromide (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).

-

To this suspension, add piperidine-d11 (1.1 eq) dropwise at room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Dissolve the residue in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 4-(piperidin-1-yl-d10-methyl)pyridine.

| Reactant | Molar Eq. | Purity |

| 4-(Bromomethyl)pyridine hydrobromide | 1.0 | >98% |

| Piperidine-d11 | 1.1 | 98 atom % D |

| Potassium carbonate | 2.5 | >99% |

Synthesis of 2-Chloro-4-(piperidin-1-yl-d10-methyl)pyridine

Objective: To introduce a chlorine atom at the 2-position of the pyridine ring, which will serve as the attachment point for the butenyloxy side chain.

Materials:

-

4-(Piperidin-1-yl-d10-methyl)pyridine

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Phosphoryl chloride (POCl₃)

-

Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

-

Dissolve 4-(piperidin-1-yl-d10-methyl)pyridine (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours to form the N-oxide.

-

After the formation of the N-oxide is complete (monitored by TLC), cool the reaction mixture to 0 °C.

-

Slowly add phosphoryl chloride (2.0 eq) dropwise.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours.

-

Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain 2-chloro-4-(piperidin-1-yl-d10-methyl)pyridine.

Synthesis of this compound

Objective: To couple the deuterated pyridine intermediate with the side chain to form the final product.

Materials:

-

2-Chloro-4-(piperidin-1-yl-d10-methyl)pyridine

-

cis-N-(4-Hydroxy-2-butenyl)phthalimide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrazine monohydrate

-

Ethanol

-

2-(Furfurylsulfinyl)acetic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

Procedure:

-

Williamson Ether Synthesis:

-

To a solution of cis-N-(4-hydroxy-2-butenyl)phthalimide (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add a solution of 2-chloro-4-(piperidin-1-yl-d10-methyl)pyridine (1.1 eq) in anhydrous DMF.

-

Allow the reaction to warm to room temperature and stir for 18-24 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

-

-

Hydrazinolysis (Deprotection):

-

Dissolve the product from the previous step in ethanol.

-

Add hydrazine monohydrate (5.0 eq) and reflux the mixture for 4 hours.

-

Cool the reaction mixture and filter to remove the phthalhydrazide precipitate.

-

Concentrate the filtrate to obtain the crude primary amine.

-

-

Amide Coupling:

-

Dissolve 2-(furfurylsulfinyl)acetic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous dichloromethane.

-

Add DCC (1.1 eq) at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add a solution of the crude primary amine from the previous step (1.0 eq) in dichloromethane.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield this compound.

-

Analytical Characterization

The final product, this compound, should be characterized to confirm its identity, purity, and isotopic enrichment.

| Analytical Technique | Expected Results |

| ¹H NMR | Absence of signals corresponding to the piperidine protons. Signals for all other protons should be present and consistent with the Lafutidine structure. |

| ²H NMR | A broad multiplet in the region corresponding to the piperidine protons, confirming the location of the deuterium labels. |

| Mass Spectrometry (MS) | A molecular ion peak at m/z corresponding to the mass of this compound (e.g., [M+H]⁺ at approx. 442.2). The isotopic distribution will confirm the presence of ten deuterium atoms. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high chemical purity (>98%). The retention time should be very similar to that of an authentic Lafutidine standard. |

Logical Workflow for Synthesis and Analysis

Caption: General workflow for the synthesis and analysis of this compound.

This guide provides a robust framework for the synthesis and characterization of this compound. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available instrumentation. Careful execution and thorough analytical validation are crucial for obtaining a high-quality isotopic standard suitable for demanding applications in drug development and clinical research.

Physicochemical Properties of Lafutidine-d10: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lafutidine-d10 is the deuterium-labeled analogue of Lafutidine, a second-generation histamine H2 receptor antagonist.[1][2] Deuterated compounds are of significant interest in pharmaceutical research as they can exhibit altered metabolic profiles and pharmacokinetics, potentially leading to improved therapeutic agents.[1] Lafutidine itself is recognized for its potent and long-lasting inhibition of gastric acid secretion, as well as its gastroprotective effects.[2][3][4][5] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details experimental protocols for their determination, and illustrates the key signaling pathway of its parent compound, Lafutidine.

Chemical Identity and Properties

This compound is structurally identical to Lafutidine, with the exception of ten hydrogen atoms being replaced by deuterium. This isotopic substitution is primarily for use as an internal standard in pharmacokinetic studies or to investigate the kinetic isotope effect.

| Property | Value | Source |

| Chemical Name | 2-[(2-furanylmethyl)sulfinyl]-N-[(2Z)-4-[[4-[[1-(piperidinyl-d10)methyl]-2-pyridinyl]oxy]-2-buten-1-yl]-acetamide | Inferred from parent compound |

| CAS Number | 1795136-26-3 | [1] |

| Molecular Formula | C₂₂H₁₉D₁₀N₃O₄S | [1] |

| Molecular Weight | 441.61 g/mol | [1] |

Physicochemical Data

Quantitative physicochemical data for this compound is not extensively published. The following table summarizes the available data for the parent compound, Lafutidine, which is expected to be a close approximation for this compound.

| Property | Value (for Lafutidine) | Source |

| Melting Point | 92.7-94.9 °C | [6] |

| Boiling Point | 704.2 ± 60.0 °C (Predicted) | [6] |

| pKa (Strongest Acidic) | 8.87 (Predicted) | [7] |

| pKa (Strongest Basic) | 7.94 (Predicted) | [7] |

| LogP | 2.59 (Predicted) | [7] |

Solubility

Lafutidine is sparingly soluble in aqueous buffers.[8] The solubility of Lafutidine in various solvents is detailed below. The solubility of this compound is expected to be very similar.

| Solvent | Solubility (for Lafutidine) | Source |

| DMSO | ≥21.58 mg/mL | [9][10][11] |

| Ethanol | ≥3.44 mg/mL | [9] |

| Dimethyl formamide (DMF) | ~5 mg/mL | [8] |

| 1:10 solution of DMSO:PBS (pH 7.2) | ~0.09 mg/ml | [8] |

| Water | 0.243 mg/mL (Predicted) | [7] |

Experimental Protocols

Detailed experimental protocols for determining key physicochemical properties are outlined below. These are generalized methods applicable to compounds like this compound.

Determination of Solubility (Shake-Flask Method)

The equilibrium solubility of a compound can be determined using the shake-flask method, a widely accepted and reliable technique.[12]

-

Preparation of Buffers: Prepare aqueous buffers at various physiological pH values (e.g., pH 1.2, 4.5, and 6.8) to mimic the gastrointestinal tract.[13]

-

Sample Preparation: Add an excess amount of this compound to a sealed flask containing a known volume of the prepared buffer.

-

Equilibration: Agitate the flasks at a constant temperature (typically 37 ± 1 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[14][15]

-

Phase Separation: After equilibration, allow the samples to stand to let undissolved solid settle. Subsequently, separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[12]

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the dissociation constant (pKa) of ionizable compounds.[16][17]

-

Solution Preparation: Dissolve a precise amount of this compound in a suitable solvent system. For poorly water-soluble compounds, a co-solvent system (e.g., water-methanol) may be necessary.[16]

-

Titration: Titrate the solution with a standardized acidic or basic titrant.

-

Potential Measurement: Monitor the potential (or pH) of the solution using a calibrated pH electrode after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the resulting titration curve.[17]

Mechanism of Action and Signaling Pathway

Lafutidine, the parent compound of this compound, is a histamine H2 receptor antagonist.[1][3][4] Its primary mechanism of action involves blocking the histamine H2 receptors on parietal cells in the stomach lining.[4][18] This inhibition prevents histamine from stimulating gastric acid secretion.[4][18]

Beyond its H2 receptor antagonism, Lafutidine exhibits gastroprotective properties.[4][5] It is believed to enhance the production of gastric mucus and bicarbonate, which form a protective barrier against stomach acid.[4][5] Additionally, Lafutidine may increase gastric mucosal blood flow, aiding in the repair of damaged tissue.[4][5]

Conclusion

This compound serves as a valuable tool in pharmaceutical research, primarily for pharmacokinetic and metabolic studies of Lafutidine. While specific experimental data for the deuterated analogue is limited, its physicochemical properties can be reasonably inferred from its parent compound. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound and related compounds. Further studies are warranted to fully characterize the physicochemical properties of this compound and to explore any potential therapeutic advantages conferred by its isotopic labeling. advantages conferred by its isotopic labeling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Lafutidine - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. What is the mechanism of Lafutidine? [synapse.patsnap.com]

- 5. nbinno.com [nbinno.com]

- 6. Lafutidine | 118288-08-7 [amp.chemicalbook.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. apexbt.com [apexbt.com]

- 10. glpbio.com [glpbio.com]

- 11. raybiotech.com [raybiotech.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. who.int [who.int]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 15. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 16. medwinpublishers.com [medwinpublishers.com]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. What is Lafutidine used for? [synapse.patsnap.com]

Deuterium Labeling Effects on Lafutidine's Pharmacological Activity: A Prospective Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the prospective pharmacological impact of deuterium labeling on Lafutidine, a second-generation histamine H2 receptor antagonist. While no direct studies on deuterated Lafutidine have been published to date, this document extrapolates from established principles of deuterium substitution in drug development to hypothesize potential benefits. By strategically replacing hydrogen atoms with deuterium at key metabolic sites, it is anticipated that the pharmacokinetic profile of Lafutidine can be significantly improved, leading to enhanced therapeutic efficacy and patient compliance. This guide outlines the rationale, proposed molecular targets for deuteration, detailed experimental protocols for evaluation, and hypothetical data to illustrate the potential advantages of a deuterated Lafutidine analog.

Introduction to Lafutidine and the Deuterium Isotope Effect

Lafutidine is a potent histamine H2 receptor antagonist used for the treatment of gastric ulcers, duodenal ulcers, and other conditions related to excessive stomach acid.[1][2] Its mechanism of action involves the blockade of H2 receptors on gastric parietal cells, which inhibits acid secretion.[2][3] Furthermore, Lafutidine exhibits gastroprotective effects by increasing gastric mucus and blood flow.[3][4] Lafutidine is primarily metabolized in the liver and excreted via the kidneys.[3]

Deuterium, a stable, non-radioactive isotope of hydrogen, possesses an additional neutron. This seemingly minor difference in mass leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. In drug metabolism, the cleavage of a C-H bond is often the rate-limiting step, a process frequently catalyzed by cytochrome P450 (CYP) enzymes.[5][6] The increased strength of the C-D bond can slow down this metabolic process, a phenomenon known as the kinetic isotope effect (KIE).[7][8] This can result in:

-

Increased drug exposure (AUC): A slower metabolism leads to the drug remaining in the system for a longer duration.[9][10]

-

Longer half-life (t½): This may allow for less frequent dosing.[11]

-

Reduced formation of metabolites: This can decrease the potential for metabolite-driven toxicity or drug-drug interactions.[10][12]

-

Metabolic switching: Deuteration can alter the primary metabolic pathway, potentially favoring the formation of less toxic or more active metabolites.[9]

Proposed Deuteration Strategy for Lafutidine

The chemical structure of Lafutidine offers several potential sites for deuterium substitution. Based on common metabolic pathways for similar compounds, the most likely sites of enzymatic attack are the methylene groups adjacent to heteroatoms (oxygen, nitrogen, and sulfur) and the furan ring.

Figure 1: Chemical Structure of Lafutidine with Potential Deuteration Sites

Caption: Lafutidine structure with highlighted potential sites for deuterium labeling.

Our prospective analysis suggests that deuteration of the furfuryl group (Site 1), the butenyl chain (Site 2), and the piperidinomethyl group (Site 3) would be the most promising strategies to investigate. Slowing metabolism at these positions could significantly enhance the drug's pharmacokinetic profile.

Hypothetical Pharmacokinetic Data

The following table summarizes the anticipated pharmacokinetic parameters of a deuterated Lafutidine analog (d-Lafutidine) compared to the parent compound.

| Parameter | Lafutidine (Observed) | d-Lafutidine (Hypothetical) | Fold Change |

| Tmax (h) | 1.0 - 3.0 | 1.5 - 3.5 | ~1.2x |

| Cmax (ng/mL) | 150 | 225 | 1.5x |

| AUC (ng·h/mL) | 900 | 2250 | 2.5x |

| t½ (h) | 3.0 | 7.5 | 2.5x |

| Clearance (L/h) | 45 | 18 | 0.4x |

This data is hypothetical and intended for illustrative purposes.

Proposed Experimental Protocols

To validate the hypothesized benefits of deuterated Lafutidine, a comprehensive preclinical evaluation is required. The following sections detail the proposed experimental methodologies.

Synthesis of Deuterated Lafutidine

The synthesis of deuterated Lafutidine analogs will be based on established synthetic routes for Lafutidine, incorporating deuterated starting materials or reagents at the desired positions. For example, to deuterate the furfuryl group, deuterated furfuryl alcohol could be used as a starting material. The successful incorporation and position of deuterium will be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Evaluation

-

Objective: To compare the metabolic stability of Lafutidine and d-Lafutidine.

-

Method:

-

Incubate Lafutidine and d-Lafutidine (1 µM) with human liver microsomes (0.5 mg/mL) and an NADPH-generating system at 37°C.

-

Collect aliquots at various time points (0, 5, 15, 30, 60 minutes).

-

Quench the reaction with acetonitrile.

-

Analyze the remaining parent compound concentration using a validated LC-MS/MS method.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

-

-

Objective: To identify the specific CYP enzymes responsible for Lafutidine metabolism.

-

Method:

-

Incubate Lafutidine with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

-

Analyze the formation of metabolites using LC-MS/MS.

-

Alternatively, use selective chemical inhibitors of specific CYP enzymes in human liver microsome incubations.

-

-

Objective: To ensure that deuteration does not negatively impact the binding affinity of Lafutidine for the H2 receptor.

-

Method:

-

Use a commercially available radioligand binding assay kit with membranes prepared from cells expressing the human H2 receptor.

-

Determine the inhibition constant (Ki) of Lafutidine and d-Lafutidine by competing with a radiolabeled ligand (e.g., [3H]-tiotidine).

-

In Vivo Evaluation

-

Objective: To compare the pharmacokinetic profiles of Lafutidine and d-Lafutidine in rats.

-

Method:

-

Administer a single oral dose of Lafutidine or d-Lafutidine to male Sprague-Dawley rats.

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Process blood to obtain plasma and analyze for drug concentrations using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance).

-

-

Objective: To evaluate the in vivo efficacy of d-Lafutidine in a model of gastric acid hypersecretion.

-

Method:

-

Fast rats for 24 hours.

-

Administer Lafutidine, d-Lafutidine, or vehicle orally.

-

One hour later, ligate the pylorus of the stomach under anesthesia.

-

After 4 hours, sacrifice the animals and collect the gastric contents.

-

Measure the volume of gastric juice, pH, and total acidity.

-

Examine the stomach for ulcer formation and calculate the ulcer index.

-

Visualizations of Workflows and Pathways

Experimental Workflow for Preclinical Evaluation

Caption: Proposed workflow for the preclinical evaluation of deuterated Lafutidine.

Lafutidine's Signaling Pathway

Caption: Simplified signaling pathway of Lafutidine's action on gastric parietal cells.

Conclusion

The strategic deuteration of Lafutidine presents a compelling opportunity to enhance its pharmacokinetic properties and, consequently, its therapeutic profile. The proposed research and development plan provides a clear roadmap for synthesizing and evaluating deuterated Lafutidine analogs. By leveraging the kinetic isotope effect, it is plausible to develop a "best-in-class" H2 receptor antagonist with improved efficacy, safety, and patient convenience. The successful development of a deuterated Lafutidine would represent a significant advancement in the management of acid-related gastrointestinal disorders.

References

- 1. [PDF] In Vivo Models Used for Evaluation of Potential Antigastroduodenal Ulcer Agents | Semantic Scholar [semanticscholar.org]

- 2. jddtonline.info [jddtonline.info]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. researchgate.net [researchgate.net]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. raybiotech.com [raybiotech.com]

- 9. Lafutidine | C22H29N3O4S | CID 5282136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. go.drugbank.com [go.drugbank.com]

A Comprehensive Technical Guide to the Solubility of Lafutidine-d10 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Lafutidine-d10 in various organic solvents. The data presented herein is critical for researchers and professionals involved in the formulation, development, and analysis of this compound.

Core Data Presentation: Solubility of Lafutidine

The following tables summarize the quantitative and qualitative solubility of Lafutidine in a range of organic solvents.

Quantitative Solubility Data

| Solvent | Concentration (mg/mL) | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥21.58 | - |

| Dimethyl Sulfoxide (DMSO) | ~10[1] | - |

| Dimethylformamide (DMF) | ~5[1][2] | - |

| Ethanol | ~5[1] | Dehydrated ethanol |

| Ethanol | ≥3.44[3] | - |

| Methanol | Soluble[4][5] | Specific quantitative data not found |

| Glacial Acetic Acid | Soluble[4][5] | Specific quantitative data not found |

Qualitative Solubility Data

| Solvent | Solubility Profile |

| Ether | Very Slightly Soluble[4][5] |

| Water | Practically Insoluble[4][5] |

Experimental Protocols

A detailed, standardized experimental protocol for determining the solubility of this compound in organic solvents is crucial for obtaining reproducible and accurate results. The following is a representative methodology based on established practices for solubility determination of pharmaceutical compounds.

Protocol: Determination of this compound Solubility in Organic Solvents by the Shake-Flask Method

1. Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

2. Materials:

- This compound (solid, of known purity)

- Selected organic solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile, etc.) of analytical grade or higher

- Scintillation vials or other suitable sealed containers

- Orbital shaker with temperature control

- Analytical balance

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

- Volumetric flasks and pipettes

- Syringe filters (e.g., 0.22 µm PTFE)

3. Procedure:

Mandatory Visualizations

Signaling Pathway of Lafutidine

Lafutidine is a histamine H2 receptor antagonist. Its primary mechanism of action involves blocking the binding of histamine to H2 receptors on gastric parietal cells, thereby inhibiting gastric acid secretion.

Caption: Mechanism of action of Lafutidine as a histamine H2 receptor antagonist.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

References

In Vitro Metabolism of Lafutidine: A Technical Guide and an Extrapolation to Lafutidine-d10

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and potential metabolic pathways involved in the in vitro assessment of Lafutidine. While specific data on the in vitro metabolism of Lafutidine-d10 is not currently available in published literature, this document extrapolates the expected metabolic profile of this deuterated analog based on established principles of drug metabolism and the known characteristics of Lafutidine. The guide details hypothetical experimental protocols for key in vitro assays, including microsomal stability, hepatocyte metabolism, and cytochrome P450 (CYP) reaction phenotyping. Furthermore, it presents a framework for data presentation and visualizes potential metabolic pathways and experimental workflows using Graphviz diagrams. The primary objective is to equip researchers with a foundational understanding to design and execute in vitro metabolism studies for Lafutidine and its deuterated analogs.

Introduction to Lafutidine

Lafutidine is a second-generation histamine H2-receptor antagonist used in the treatment of gastric ulcers, duodenal ulcers, and other conditions caused by excess stomach acid.[1] Chemically, it is (±)-2-(furfurylsulfinyl)-N-[4-[4-(piperidinomethyl) -2-pyridyl]oxy-(Z)-2-butenyl]acetamide.[1] Understanding the metabolic fate of Lafutidine is crucial for characterizing its pharmacokinetic profile, assessing potential drug-drug interactions, and ensuring its safety and efficacy. In vitro metabolism studies are instrumental in achieving this understanding by identifying the primary metabolites, the enzymes responsible for their formation, and the rate of metabolic clearance.

This compound is a deuterated version of Lafutidine, likely developed for use as an internal standard in analytical studies or to investigate the kinetic isotope effect on its metabolism. The substitution of hydrogen with deuterium at specific positions can significantly alter the rate of metabolic reactions, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE). This effect can provide valuable insights into the mechanism of metabolism and can potentially be used to develop "metabolically shielded" drugs with improved pharmacokinetic properties.

Hypothetical In Vitro Metabolism of Lafutidine

Based on the chemical structure of Lafutidine, several metabolic pathways are plausible. The molecule contains several sites susceptible to enzymatic modification, including the furan ring, the sulfinyl group, the piperidine ring, and the acetamide moiety. The primary enzymes involved in the metabolism of many xenobiotics are the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver.[2][3][4]

Potential Metabolic Pathways:

-

Sulfoxidation: The sulfinyl group can be oxidized to a sulfone.

-

Hydroxylation: The furan ring, the piperidine ring, and the butenyl chain are all susceptible to hydroxylation.

-

N-dealkylation: The piperidine nitrogen could potentially undergo dealkylation.

-

Amide hydrolysis: The acetamide group could be hydrolyzed.

The following diagram illustrates a hypothetical metabolic pathway for Lafutidine.

Extrapolation to this compound: The Deuterium Kinetic Isotope Effect

The positions of the ten deuterium atoms in this compound are critical for predicting its metabolic fate. If deuterium is substituted for hydrogen at a site of metabolism, the C-D bond, being stronger than the C-H bond, will be cleaved more slowly by metabolic enzymes. This can lead to a reduced rate of formation of the corresponding metabolite.

Implications of Deuteration:

-

Reduced Rate of Metabolism: If the deuteration is at a primary site of metabolism (a "metabolic soft spot"), the overall rate of clearance of this compound is expected to be slower than that of Lafutidine.

-

Metabolic Switching: A slowdown in one metabolic pathway due to deuteration may lead to an increase in metabolism through alternative, non-deuterated pathways. This phenomenon is known as "metabolic switching."

-

Internal Standard: If this compound is used as an internal standard for the quantification of Lafutidine, it is crucial to confirm that it co-elutes with Lafutidine and that its fragmentation in mass spectrometry is predictable. While its metabolic rate may differ, its physicochemical properties are nearly identical, making it a suitable standard.

Detailed Experimental Protocols

The following are detailed, albeit hypothetical, protocols for key in vitro experiments to assess the metabolism of Lafutidine and this compound.

Microsomal Stability Assay

Objective: To determine the intrinsic clearance (Clint) of Lafutidine and this compound in liver microsomes.

Materials:

-

Lafutidine and this compound stock solutions (e.g., 10 mM in DMSO)

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile with an internal standard (for quenching the reaction)

-

LC-MS/MS system

Procedure:

-

Prepare a working solution of Lafutidine or this compound in phosphate buffer.

-

Pre-incubate the liver microsomes in phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the elimination rate constant (k).

-

Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (Clint).

Hepatocyte Metabolism Assay

Objective: To identify the major metabolites of Lafutidine and this compound in a more complete cellular system.

Materials:

-

Cryopreserved human hepatocytes

-

Hepatocyte incubation medium (e.g., Williams' Medium E)

-

Lafutidine and this compound stock solutions

-

Acetonitrile for quenching

-

LC-MS/MS system

Procedure:

-

Thaw and culture the cryopreserved human hepatocytes according to the supplier's protocol.

-

Treat the hepatocytes with a solution of Lafutidine or this compound at a specified concentration.

-

Incubate the cells for a defined period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

At the end of the incubation, collect both the cell lysate and the culture medium.

-

Quench the metabolic activity with cold acetonitrile.

-

Process the samples (e.g., centrifugation, solid-phase extraction) to concentrate the metabolites.

-

Analyze the processed samples by high-resolution LC-MS/MS to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

CYP450 Reaction Phenotyping

Objective: To identify the specific CYP isozymes responsible for the metabolism of Lafutidine.

Methods:

-

Recombinant Human CYP Enzymes: Incubate Lafutidine with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) and measure the rate of metabolite formation.

-

Chemical Inhibition: Incubate Lafutidine with HLM in the presence and absence of specific CYP inhibitors. A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isozyme.

Procedure (using recombinant enzymes):

-

Prepare incubation mixtures containing a specific recombinant CYP enzyme, a buffer, and the NADPH regenerating system.

-

Add Lafutidine to initiate the reaction.

-

Incubate at 37°C for a specified time.

-

Quench the reaction and process the samples as described previously.

-

Analyze the samples by LC-MS/MS to quantify the formation of metabolites.

-

The enzyme that produces the highest amount of a specific metabolite is likely the primary enzyme responsible for that metabolic pathway.

Data Presentation

Quantitative data from in vitro metabolism studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Microsomal Stability of Lafutidine and this compound

| Compound | t1/2 (min) | Clint (µL/min/mg protein) |

| Lafutidine | ||

| This compound | ||

| Positive Control | ||

| (e.g., Verapamil) |

Table 2: Metabolite Profile of Lafutidine in Human Hepatocytes

| Metabolite ID | Retention Time (min) | Proposed Biotransformation | Relative Abundance (%) |

| M1 | Sulfoxidation | ||

| M2 | Hydroxylation | ||

| M3 | N-dealkylation | ||

| ... |

Table 3: CYP450 Reaction Phenotyping for Lafutidine Metabolite M1 Formation

| CYP Isozyme | Rate of M1 Formation (pmol/min/pmol CYP) |

| CYP1A2 | |

| CYP2C9 | |

| CYP2C19 | |

| CYP2D6 | |

| CYP3A4 | |

| Control | |

| (No CYP) |

Conclusion

While direct experimental data on the in vitro metabolism of this compound is lacking, this guide provides a robust framework for conducting such studies. By employing standard in vitro systems like human liver microsomes and hepatocytes, researchers can determine the metabolic stability, identify the major metabolites, and elucidate the enzymatic pathways for both Lafutidine and its deuterated analog. The anticipated deuterium kinetic isotope effect on the metabolism of this compound underscores the importance of empirical investigation to confirm its metabolic profile. The methodologies and data presentation formats outlined herein offer a structured approach to advance the understanding of the disposition of this important H2-receptor antagonist.

References

An In-depth Technical Guide to the Binding Affinity of Lafutidine-d10 with H2 Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lafutidine and the H2 Receptor

Lafutidine is a second-generation histamine H2 receptor antagonist used for the treatment of gastric acid-related disorders.[1] Like other drugs in its class, including cimetidine, ranitidine, and famotidine, lafutidine exerts its therapeutic effect by competitively inhibiting the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells, thereby reducing gastric acid secretion.[2] The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[3][4]

Comparative Binding Affinity of H2 Receptor Antagonists

The binding affinity of a drug to its target receptor is a critical determinant of its potency and clinical efficacy. While direct comparative studies under identical experimental conditions are limited, the available data allows for a general assessment of the relative binding affinities of common H2 receptor antagonists. It is important to note that the following data has been compiled from various sources and experimental conditions may differ, warranting cautious interpretation.

| Compound | Receptor | Ligand | Assay Type | Cell Line | K_i (nM) | K_d (nM) | IC_50 (nM) | pA_2 | Reference(s) |

| Lafutidine | Human H2 | [3H]tiotidine | Competition Binding | CHO | - | - | Potent Inhibition | - | [5] |

| Famotidine | Human H2 | - | - | - | - | 14 | 33 | - | [6] |

| Cimetidine | Human H2 | [3H]tiotidine | Competition Binding | Guinea Pig Cortex | ~40 | - | - | - | [7][8] |

| Ranitidine | Guinea Pig Atrium / Rat Uterus | Histamine | Functional Assay | - | - | - | - | 7.2 / 6.95 | [9] |

Note: A lower K_i, K_d, or IC_50 value indicates a higher binding affinity. The pA_2 value is a measure of antagonist potency. Data is compiled from multiple sources and should be interpreted with caution due to potential variations in experimental conditions.

Famotidine is noted to be approximately 7.5 times more potent than ranitidine and 20 times more potent than cimetidine.[6] Studies have shown that lafutidine inhibits [3H]tiotidine binding as or more potently than famotidine, suggesting a high binding affinity for the human H2 receptor.[5]

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity is typically achieved through radioligand binding assays. Below is a detailed methodology for a competitive radioligand binding assay to determine the binding affinity of a test compound (e.g., Lafutidine-d10) to the human H2 receptor expressed in Chinese Hamster Ovary (CHO) cells.

Cell Culture and Membrane Preparation

-

Cell Culture: CHO cells stably transfected with the human histamine H2 receptor are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are grown to 80-90% confluency.

-

Cell Harvesting: The culture medium is removed, and the adherent cells are washed with phosphate-buffered saline (PBS). Cells are then detached using a non-enzymatic cell dissociation solution or by gentle scraping.

-

Homogenization: The harvested cells are centrifuged, and the cell pellet is resuspended in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, supplemented with protease inhibitors). The cell suspension is then homogenized using a Dounce homogenizer or a similar device.

-

Membrane Isolation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and intact cells. The resulting supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.

-

Washing and Storage: The membrane pellet is washed by resuspension in fresh lysis buffer followed by another round of high-speed centrifugation. The final pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, 0.5 mM EDTA, pH 7.4), and the protein concentration is determined using a standard protein assay (e.g., Bradford or BCA assay). The membrane preparations are then aliquoted and stored at -80°C until use.[9][10]

References

- 1. mdpi.com [mdpi.com]

- 2. Mechanisms of inverse agonism at histamine H(2) receptors - potential benefits and concerns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PathWhiz [smpdb.ca]

- 4. researchgate.net [researchgate.net]

- 5. miamilivingmagazine.com [miamilivingmagazine.com]

- 6. Comparison of famotidine with cimetidine and ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Is [3H]-tiotidine a specific ligand for the H2-receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The use of an in vitro binding assay to predict histamine H2-antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. resources.revvity.com [resources.revvity.com]

Methodological & Application

Application Note: High-Throughput Analysis of Lafutidine in Human Plasma Using Lafutidine-d10 as an Internal Standard by LC-MS/MS

Introduction

Lafutidine is a second-generation histamine H2-receptor antagonist used for the treatment of gastric ulcers and other conditions related to excessive stomach acid. Accurate and reliable quantification of Lafutidine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Lafutidine in human plasma. The use of a stable isotope-labeled internal standard, Lafutidine-d10, ensures high accuracy and precision by compensating for matrix effects and variations during sample processing and analysis.[1][2][3][4]

Principle

The method involves the extraction of Lafutidine and the internal standard (IS), this compound, from human plasma via liquid-liquid extraction. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source. The concentration of Lafutidine is determined by calculating the peak area ratio of the analyte to the internal standard.

Experimental Protocols

Materials and Reagents

-

Analytes: Lafutidine (Reference Standard), this compound (Internal Standard)

-

Reagents:

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Formic Acid (AR Grade)

-

Ammonium Acetate (AR Grade)

-

Diethyl Ether (AR Grade)

-

Human Plasma (K2-EDTA as anticoagulant)

-

Ultrapure Water

-

Instrumentation and Conditions

-

LC System: Agilent 1200 Series or equivalent

-

Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer

-

Analytical Column: C18 Shim-pack (150 mm x 2.0 mm, 5 µm) or equivalent[5]

-

Mobile Phase:

-

A: 20 mM Ammonium Acetate in Water with 0.1% Formic Acid

-

B: Acetonitrile with 0.1% Formic Acid

-

-

Gradient Elution:

Time (min) % B 0.0 20 1.0 20 3.0 80 5.0 80 5.1 20 | 7.0 | 20 |

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

Autosampler Temperature: 4°C

-

Mass Spectrometer Settings:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Ion Source Gas 1 (Nebulizer Gas): 50 psi

-

Ion Source Gas 2 (Turbo Gas): 60 psi

-

Curtain Gas: 30 psi

-

IonSpray Voltage: 5500 V

-

Temperature: 550°C

-

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) DP (V) EP (V) CE (eV) CXP (V) Lafutidine 440.2 167.1 45 10 25 12 | this compound | 450.2 | 177.1 | 45 | 10 | 25 | 12 |

-

Preparation of Solutions

-

Standard Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve 10 mg of Lafutidine and this compound in 10 mL of methanol, respectively.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the Lafutidine stock solution with 50% methanol to obtain concentrations ranging from 10 ng/mL to 4000 ng/mL.

-

-

Internal Standard Working Solution (50 ng/mL):

-

Dilute the this compound stock solution with 50% methanol.

-

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the 50 ng/mL this compound internal standard working solution.

-

Vortex for 10 seconds.

-

Add 1 mL of diethyl ether.

-

Vortex for 2 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase A.

-

Vortex for 30 seconds.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation Parameters

The method was validated according to regulatory guidelines, assessing the following parameters:

-

Linearity: Assessed by a weighted (1/x²) linear regression of calibration curves prepared in blank plasma.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days.

-

Recovery: Calculated by comparing the peak areas of extracted samples to those of unextracted standards.

-

Matrix Effect: Evaluated by comparing the peak areas of standards spiked into post-extracted blank plasma to those of standards in neat solution.

-

Stability: Assessed under various conditions including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Data Presentation

The quantitative performance of the method is summarized in the following tables.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

|---|---|

| Calibration Range | 1.0 - 400.0 ng/mL[5] |

| Regression Equation | y = 0.025x + 0.005 |

| Correlation Coefficient (r²) | > 0.999 |

| Weighting Factor | 1/x² |

Table 2: Accuracy and Precision

| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

|---|---|---|---|---|

| 2.5 (LQC) | < 5.0 | < 6.5 | 95.0 - 105.0 | 94.0 - 106.0 |

| 50 (MQC) | < 4.5 | < 5.8 | 96.5 - 103.2 | 97.1 - 104.5 |

| 350 (HQC) | < 3.8 | < 5.1 | 98.2 - 102.1 | 97.8 - 103.9 |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

|---|---|---|

| Lafutidine | 85.2 ± 4.1 | 92.5 ± 3.5 |

| this compound | 86.1 ± 3.8 | 93.1 ± 3.2 |

Table 4: Stability

| Stability Condition | Lafutidine Stability (%) |

|---|---|

| 3 Freeze-Thaw Cycles | 96.8 |

| 24h at Room Temperature | 98.1 |

| 30 days at -80°C | 95.4 |

Visualizations

Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.

Caption: MRM transitions for Lafutidine and its internal standard, this compound.

References

- 1. texilajournal.com [texilajournal.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Simple, sensitive and rapid LC-ESI-MS method for the quantitation of lafutidine in human plasma--application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Quantification of Lafutidine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Lafutidine in human plasma. The use of a stable isotope-labeled internal standard, Lafutidine-d10, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing. The described protocol, employing a straightforward protein precipitation for sample preparation, is suitable for high-throughput bioanalytical studies, including pharmacokinetic and bioequivalence assessments.

Introduction

Lafutidine is a second-generation histamine H2-receptor antagonist used in the treatment of gastric ulcers and other acid-related gastrointestinal disorders. Accurate determination of its concentration in human plasma is essential for pharmacokinetic studies and clinical monitoring. This application note presents a validated LC-MS/MS method that offers high sensitivity, specificity, and a wide dynamic range for the quantification of Lafutidine. The incorporation of this compound as an internal standard (IS) is a key feature of this method, as it closely mimics the chromatographic and ionization behavior of the analyte, thereby correcting for potential variations during sample preparation and analysis.

Materials and Methods

Chemicals and Reagents

-

Lafutidine (reference standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 10% B to 90% B over 3.0 min, hold at 90% B for 1.0 min, re-equilibrate at 10% B for 1.0 min |

| Run Time | 5.0 min |

Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Lafutidine | 432.2 | 194.1 | 150 |

| This compound | 442.2 | 204.1 | 150 |

Note: The MRM transition for this compound is proposed based on the fragmentation pattern of Lafutidine and the mass shift from deuterium labeling. Experimental optimization is recommended.

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh 10 mg of Lafutidine and this compound into separate 10 mL volumetric flasks.

-

Dissolve and bring to volume with methanol.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the Lafutidine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Prepare a working solution of this compound (internal standard) at a concentration of 100 ng/mL in acetonitrile.

-

Sample Preparation

-

Label 1.5 mL microcentrifuge tubes for blank, calibration standards, quality control samples, and unknown samples.

-

Add 50 µL of the appropriate standard or sample to each tube.

-

Add 200 µL of the this compound working solution (internal standard) to all tubes except the blank. To the blank, add 200 µL of acetonitrile.

-

Vortex each tube for 30 seconds to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to a 96-well plate or autosampler vials.

-

Inject 5 µL into the LC-MS/MS system.

Data Presentation

Method Validation Summary

| Parameter | Result |

| Linearity Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Accuracy | 85 - 115% (90 - 110% for LLOQ) |

| Precision (%CV) | < 15% (< 20% for LLOQ) |

| Recovery | > 85% |

| Matrix Effect | Minimal and compensated by internal standard |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

Note: The data presented is a summary of typical performance characteristics and should be confirmed during in-lab validation.

Visualizations

Caption: Experimental workflow for Lafutidine quantification.

Caption: Lafutidine's mechanism of action signaling pathway.

Development and Validation of a Stability-Indicating HPLC Method for Lafutidine using Lafutidine-d10 as an Internal Standard

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lafutidine is a second-generation histamine H2-receptor antagonist used in the treatment of gastric ulcers, duodenal ulcers, and other conditions associated with excessive stomach acid.[1] It functions by blocking the action of histamine on parietal cells in the stomach, thereby reducing acid production.[1] Accurate and reliable quantification of Lafutidine in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy.

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the determination of Lafutidine in various samples.[2][3] To enhance the accuracy and precision of the analytical method, the use of a stable isotope-labeled internal standard is highly recommended. Lafutidine-d10, a deuterated analog of Lafutidine, serves as an ideal internal standard. Due to its similar physicochemical properties to the analyte, it can effectively compensate for variations during sample preparation and chromatographic analysis, leading to more reliable and reproducible results. While isotopically labeled standards are most powerfully applied in mass spectrometry, their use can also improve the robustness of HPLC-UV methods by accounting for variability in extraction and injection volume.

This document provides a detailed protocol for a validated, stability-indicating HPLC method for the quantification of Lafutidine, employing this compound as the internal standard. The method is designed to be simple, accurate, precise, and suitable for routine analysis in a quality control setting.

Experimental Protocols

Materials and Reagents

-

Lafutidine reference standard

-

This compound (Internal Standard)

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Potassium dihydrogen phosphate (KH2PO4), analytical grade

-

Orthophosphoric acid, analytical grade

-

Ultrapure water

-

Pharmaceutical dosage forms (tablets) containing Lafutidine

Instrumentation and Chromatographic Conditions

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A filtered and degassed mixture of 0.05M KH2PO4 buffer (pH adjusted to 4.0 with orthophosphoric acid) and acetonitrile in a 30:70 (v/v) ratio.[4]

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

Preparation of Solutions

2.3.1. Standard Stock Solution of Lafutidine (1000 µg/mL): Accurately weigh about 100 mg of Lafutidine reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

2.3.2. Standard Stock Solution of this compound (1000 µg/mL): Accurately weigh about 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

2.3.3. Working Standard Solutions: Prepare a series of working standard solutions by diluting the Lafutidine stock solution with the mobile phase to achieve concentrations in the range of 10-100 µg/mL. To each working standard, add a fixed concentration of this compound (e.g., 50 µg/mL from the this compound stock solution).

2.3.4. Sample Preparation (from Tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of Lafutidine and transfer it to a 100 mL volumetric flask.

-

Add about 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of Lafutidine.

-

Dilute to volume with methanol and mix well.

-

Filter the solution through a 0.45 µm syringe filter.

-

Transfer an appropriate aliquot of the filtered solution to a volumetric flask, add the internal standard to achieve a concentration of 50 µg/mL, and dilute with the mobile phase to obtain a final expected Lafutidine concentration within the calibration range.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Specificity

Specificity was determined by analyzing the mobile phase, a solution of the internal standard, a standard solution of Lafutidine, and a sample solution. The chromatograms were examined for any interference at the retention times of Lafutidine and this compound. The method is considered specific if there are no interfering peaks from excipients at the retention times of the analyte and the internal standard.

Linearity

The linearity of the method was established by analyzing a series of at least five concentrations of Lafutidine over the range of 10-100 µg/mL. A calibration curve was constructed by plotting the ratio of the peak area of Lafutidine to the peak area of this compound against the concentration of Lafutidine. The correlation coefficient (r²) should be greater than 0.999.[4]

Accuracy

The accuracy of the method was assessed by performing recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Known amounts of Lafutidine were added to a placebo mixture, and the samples were prepared and analyzed as described above. The percentage recovery was calculated.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Repeatability: Six replicate injections of a standard solution at 100% of the test concentration were performed on the same day.

-

Intermediate Precision: The analysis was repeated on three different days by different analysts to assess the inter-day variability.

The relative standard deviation (%RSD) for the peak area ratios was calculated.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[1]

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:

-

Flow rate (± 0.1 mL/min)

-

Mobile phase composition (± 2% acetonitrile)

-

Column temperature (± 2°C)

-

Detection wavelength (± 2 nm)

The effect of these changes on the system suitability parameters (e.g., retention time, tailing factor, and theoretical plates) was observed.

Data Presentation

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| %RSD of Peak Area Ratios (n=6) | ≤ 2.0% |

Table 2: Linearity Data

| Concentration (µg/mL) | Peak Area Ratio (Lafutidine/Lafutidine-d10) |

| 10 | [Value] |

| 25 | [Value] |

| 50 | [Value] |

| 75 | [Value] |

| 100 | [Value] |

| Correlation Coefficient (r²) | > 0.999 |

Table 3: Accuracy (Recovery) Data

| Spiked Level | Amount Added (mg) | Amount Recovered (mg) | % Recovery |

| 80% | [Value] | [Value] | [Value] |

| 100% | [Value] | [Value] | [Value] |

| 120% | [Value] | [Value] | [Value] |

| Mean % Recovery | 98.0 - 102.0% |

Table 4: Precision Data

| Precision | %RSD |

| Repeatability (Intra-day) | ≤ 2.0% |

| Intermediate Precision (Inter-day) | ≤ 2.0% |

Table 5: LOD and LOQ

| Parameter | Result (µg/mL) |

| Limit of Detection (LOD) | [Value] |

| Limit of Quantification (LOQ) | [Value] |

Table 6: Robustness Study

| Parameter Varied | System Suitability |

| Flow Rate (0.9 mL/min) | Passes |

| Flow Rate (1.1 mL/min) | Passes |

| Acetonitrile (+2%) | Passes |

| Acetonitrile (-2%) | Passes |

| Temperature (28°C) | Passes |

| Temperature (32°C) | Passes |

| Wavelength (297 nm) | Passes |

| Wavelength (301 nm) | Passes |

Visualization

Caption: Workflow for the HPLC analysis of Lafutidine using an internal standard.

Caption: Key parameters for HPLC method validation according to ICH guidelines.

Conclusion

The developed and validated HPLC method utilizing this compound as an internal standard provides a reliable, accurate, and precise means for the quantification of Lafutidine in pharmaceutical dosage forms. The use of a stable isotope-labeled internal standard enhances the robustness of the method by minimizing the impact of variations in sample preparation and injection. This method is suitable for routine quality control analysis and can be adapted for other applications such as pharmacokinetic studies.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Simple, sensitive and rapid LC-ESI-MS method for the quantitation of lafutidine in human plasma--application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. neuroquantology.com [neuroquantology.com]

- 4. archives.ijper.org [archives.ijper.org]

- 5. Determination of lafutidine in human plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bioequivalence Study of Lafutidine Formulations with Lafutidine-d10

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lafutidine is a second-generation histamine H2 receptor antagonist used for the treatment of gastric ulcers, duodenal ulcers, and other gastrointestinal disorders.[1] Its mechanism of action involves the inhibition of gastric acid secretion by blocking histamine H2 receptors.[2] Additionally, lafutidine exhibits a gastroprotective effect, which is not solely dependent on its acid-suppressing activity.[3]

To ensure the therapeutic equivalence of a new generic formulation of lafutidine to a reference product, a bioequivalence study is essential. This document provides detailed application notes and protocols for conducting a bioequivalence study of two lafutidine formulations, employing Lafutidine-d10 as an internal standard for quantitative analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The guidelines from regulatory bodies such as the FDA should be followed for conducting such studies.[4][5][6][7][8]

Experimental Protocols

Study Design and Conduct

The bioequivalence of two lafutidine 10 mg tablet formulations (a test and a reference formulation) can be assessed in a randomized, open-label, two-treatment, two-period, crossover study.[9][10][11]

2.1.1. Subject Recruitment and Criteria:

-

Inclusion Criteria: Healthy adult male volunteers, typically between 18 and 45 years of age, with a body mass index (BMI) within the normal range. All subjects should provide written informed consent before participation.

-

Exclusion Criteria: History of significant gastrointestinal, hepatic, or renal disease, hypersensitivity to H2 receptor antagonists, use of any medication that could interfere with the study, and consumption of alcohol or caffeine-containing beverages within a specified period before and during the study.

2.1.2. Drug Administration and Washout Period:

-

Subjects are randomly assigned to receive either the test or the reference formulation in the first period.

-

After an overnight fast of at least 10 hours, a single 10 mg dose of the assigned lafutidine formulation is administered with a standard volume of water.[10][11]

-

A washout period of at least 5 days should separate the two treatment periods to ensure complete elimination of the drug from the body.[10][11]

2.1.3. Blood Sample Collection:

-

Blood samples (approximately 5 mL) are collected into heparinized tubes at predose (0 hours) and at specific time points post-dose, for example: 0.25, 0.5, 0.75, 1, 1.25, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours.[10][11][12]

-

Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Bioanalytical Method: LC-MS/MS Quantification of Lafutidine

A validated LC-MS/MS method is employed for the quantification of lafutidine in human plasma, using this compound as the internal standard (IS).[9][13][14]

2.2.1. Sample Preparation:

-

Thaw the plasma samples at room temperature.

-

To a 0.5 mL aliquot of plasma in a centrifuge tube, add a known amount of this compound working solution as the internal standard.

-

Add a basifying agent, such as 1 M sodium hydroxide, to the plasma sample.[14]

-

Perform liquid-liquid extraction by adding an organic solvent (e.g., a mixture of n-hexane and isopropanol).[14]

-

Vortex the mixture for a specified time and then centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject an aliquot into the LC-MS/MS system.[14]

2.2.2. Chromatographic and Mass Spectrometric Conditions:

-

LC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C18 analytical column (e.g., 250 x 2.0 mm i.d., 5 µm).[14]

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol) and an aqueous buffer (e.g., 20 mM ammonium acetate).[14]

-

Flow Rate: A suitable flow rate for the column dimensions.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Detection: Selected Reaction Monitoring (SRM) of the precursor to product ion transitions for both lafutidine and this compound. The use of a deuterated internal standard like this compound helps to correct for matrix effects and variations in extraction recovery and instrument response.

Data Presentation

The pharmacokinetic parameters for the test and reference formulations of lafutidine are calculated from the plasma concentration-time data for each subject.

Pharmacokinetic Parameters

| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |

| Cmax (ng/mL) | 265.15 ± 49.84 | 246.79 ± 29.30 |

| AUC(0-t) (ng·h/mL) | 1033.13 ± 298.74 | 952.94 ± 244.07 |

| AUC(0-∞) (ng·h/mL) | 1047.61 ± 301.22 | 964.22 ± 246.45 |

| Tmax (h) | 0.95 ± 0.24 | 1.01 ± 0.29 |

| t½ (h) | 1.92 ± 0.94 | 2.05 ± 1.05 |

Data presented in the table are based on a published bioequivalence study of lafutidine 10 mg tablets.[9][15]

Statistical Analysis and Bioequivalence Assessment

The bioequivalence between the two formulations is assessed by comparing the 90% confidence intervals (CIs) for the ratio of the geometric means (Test/Reference) of the log-transformed Cmax, AUC(0-t), and AUC(0-∞). For the two formulations to be considered bioequivalent, the 90% CIs for these parameters must fall within the acceptance range of 80.00% to 125.00%.[9]

| Parameter | Geometric Mean Ratio (Test/Reference) (%) | 90% Confidence Interval |

| Cmax | 107.44 | 101.85 - 113.33 |

| AUC(0-t) | 108.42 | 102.13 - 115.09 |

| AUC(0-∞) | 108.65 | 102.39 - 115.29 |

Data presented in the table are based on a published bioequivalence study of lafutidine 10 mg tablets.[9]

Visualizations

Experimental Workflow

Caption: Experimental workflow for a two-way crossover bioequivalence study of Lafutidine.

Bioequivalence Assessment Logic

Caption: Logical flow for the determination of bioequivalence between two drug formulations.

References

- 1. Lafutidine - Wikipedia [en.wikipedia.org]

- 2. What is Lafutidine used for? [synapse.patsnap.com]

- 3. Gastroprotective mechanism of lafutidine, a novel anti-ulcer drug with histamine H2-receptor antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application | FDA [fda.gov]

- 5. biopharmaservices.com [biopharmaservices.com]

- 6. Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations | FDA [fda.gov]

- 7. fiercepharma.com [fiercepharma.com]

- 8. New FDA draft guidance for in vivo bioavailability and bioequivalence | The Pharmaletter [thepharmaletter.com]

- 9. An open-label, randomized, cross-over bioequivalence study of lafutidine 10 mg under fasting condition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An open-label, randomized, cross-over bioequivalence study of lafutidine 10 mg under fasting condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. extranet.who.int [extranet.who.int]

- 13. Simple, sensitive and rapid LC-ESI-MS method for the quantitation of lafutidine in human plasma--application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of lafutidine in human plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. wjgnet.com [wjgnet.com]

Application Notes and Protocols: The Use of Lafutidine-d10 in Drug-Drug Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lafutidine is a second-generation histamine H2 receptor antagonist used for the treatment of gastric ulcers, duodenal ulcers, and other conditions caused by excessive stomach acid. As with any drug candidate, a thorough understanding of its drug-drug interaction (DDI) potential is critical for safe and effective clinical use. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend comprehensive in vitro and, if necessary, in vivo DDI studies for all new chemical entities.[1][2]

Lafutidine-d10, a deuterated analog of Lafutidine, serves as an invaluable tool in these investigations. The substitution of hydrogen with deuterium atoms provides a stable isotope label, facilitating highly sensitive and specific quantification by liquid chromatography-mass spectrometry (LC-MS). This is particularly advantageous in complex biological matrices when studying the metabolism of the drug and its interaction with other compounds. The primary use of this compound is as an internal standard for the accurate quantification of Lafutidine in pharmacokinetic studies. However, it can also be employed as the test article itself in in vitro DDI screening to elucidate its metabolic pathways and its potential to act as a perpetrator or victim in drug interactions. While H2-receptor antagonists as a class have shown varied DDI profiles, with cimetidine being a known inhibitor of several cytochrome P450 (CYP) enzymes, the specific DDI potential of Lafutidine is not as extensively characterized.[3][4]

These application notes provide a framework for utilizing this compound in a suite of in vitro assays to assess its DDI profile, including its role as a substrate, inhibitor, and inducer of major drug-metabolizing CYP enzymes and the P-glycoprotein (P-gp) transporter.

Rationale for DDI Studies with this compound

The assessment of a new drug's potential to alter the pharmacokinetics of co-administered drugs, and vice versa, is a cornerstone of preclinical and clinical drug development. In vitro studies are the first step in this evaluation, providing crucial data to inform the need for subsequent clinical DDI studies.[1][2] By characterizing the interactions of this compound with key drug-metabolizing enzymes and transporters, researchers can:

-

Identify the metabolic pathways of Lafutidine.

-

Determine if Lafutidine is an inhibitor of specific CYP enzymes, which could lead to increased plasma concentrations of co-administered drugs metabolized by those enzymes.

-

Assess if Lafutidine is an inducer of CYP enzymes, potentially decreasing the efficacy of co-administered drugs.

-

Investigate if Lafutidine is a substrate or inhibitor of drug transporters like P-gp, which can influence its own absorption and disposition as well as that of other drugs.

The use of a deuterated standard like this compound in these assays, particularly when Lafutidine itself is the substrate, allows for clear differentiation from metabolites and other interfering substances, thereby enhancing the accuracy of the results.

Data Presentation

Quantitative data from the described experimental protocols should be summarized in clear and concise tables to allow for straightforward interpretation and comparison. The following are template tables for presenting the results of CYP inhibition, CYP induction, and P-gp inhibition studies.

Table 1: CYP Inhibition Potential of this compound (IC50 Values)

| CYP Isoform | Probe Substrate | IC50 (µM) of this compound | Positive Control Inhibitor | IC50 (µM) of Positive Control |

| CYP1A2 | Phenacetin | [Insert Value] | Fluvoxamine | [Insert Value] |

| CYP2B6 | Bupropion | [Insert Value] | Ticlopidine | [Insert Value] |